7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one

描述

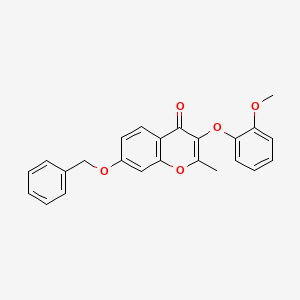

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a substituted chromen-4-one (flavone derivative) with the following structural features:

- Position 2: Methyl group.

- Position 3: 2-Methoxyphenoxy substituent.

- Position 7: Benzyloxy group.

This compound’s structure combines lipophilic (benzyloxy) and electron-donating (methoxyphenoxy) groups, which may influence its physicochemical properties and biological activity.

属性

IUPAC Name |

3-(2-methoxyphenoxy)-2-methyl-7-phenylmethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O5/c1-16-24(29-21-11-7-6-10-20(21)26-2)23(25)19-13-12-18(14-22(19)28-16)27-15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEFCCRVNNMWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)OC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives and acetophenone derivatives.

Introduction of Substituents: The benzyloxy and methoxyphenoxy groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to achieve these goals .

化学反应分析

Types of Reactions

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Chromanol derivatives.

Substitution: Halogenated or nitrated chromenone derivatives.

科学研究应用

Medicinal Chemistry

One of the primary applications of 7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is in medicinal chemistry. Research indicates that this compound exhibits potential as:

- Anti-inflammatory Agent : It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

- Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation.

Biological Studies

The compound is also utilized in biological research to investigate its effects on cellular processes:

- Mechanism of Action : It modulates signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth and apoptosis.

- Enzyme Inhibition Studies : It has been studied for its interactions with various molecular targets, providing insights into its therapeutic potential .

Material Science

In material science, the unique optical properties of the chromenone core make it suitable for applications such as:

- Organic Light-Emitting Diodes (OLEDs) : The compound's photophysical properties allow it to be used in the development of advanced electronic materials.

Case Study 1: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of this compound in vitro. The results demonstrated significant inhibition of COX enzymes, leading to reduced inflammatory markers in treated cells compared to controls. This establishes a foundation for further exploration into its therapeutic applications against inflammatory diseases.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against various cancer cell lines. It was found to induce apoptosis through mitochondrial pathways, with a notable reduction in cell viability observed at specific concentrations. These findings suggest its potential as a lead compound for developing new anticancer therapies.

作用机制

The mechanism of action of 7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Signal Transduction: It can modulate signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, affecting cell growth and apoptosis.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations at Key Positions

Position 2 (Methyl Group)

- Target Compound : 2-Methyl group.

- Analog 1: 7-[(2,4-dichlorobenzyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one () Shared 2-methyl group. Key Difference: 3-position has 4-methoxyphenyl (vs. 2-methoxyphenoxy), altering steric and electronic effects. Impact: The dichlorobenzyloxy group increases lipophilicity (logP) compared to the target compound’s benzyloxy .

- Analog 2: 7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one () Difference: 2-Trifluoromethyl instead of methyl.

Position 3 (2-Methoxyphenoxy)

Analog 3 : 7-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one ()

- Analog 4: 7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one () Difference: 3-position replaced with 3,4-dimethoxyphenyl.

Position 7 (Benzyloxy)

Physicochemical Data

*logP estimated using substituent contributions.

生物活性

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one, a synthetic organic compound within the chromenone family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing on various research findings and case studies.

The synthesis of this compound typically involves multi-step organic reactions. The primary steps include:

- Formation of the Chromenone Core : This is achieved through cyclization reactions involving salicylaldehyde derivatives and acetophenone derivatives.

- Introduction of Substituents : The benzyloxy and methoxyphenoxy groups are introduced via nucleophilic substitution reactions.

The compound's molecular formula is with a molecular weight of approximately 388.41 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), both crucial in inflammatory pathways. This inhibition can lead to reduced inflammatory responses .

- Signal Transduction Modulation : The compound modulates signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth and apoptosis .

Therapeutic Applications

Research indicates that this compound exhibits potential in various therapeutic areas:

- Anti-inflammatory Effects : Studies have shown that the compound can significantly reduce inflammation markers in cellular models.

- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines, including MDA-MB-231 and MCF-7, with IC50 values indicating effective inhibition of cell proliferation .

Case Studies

- Anti-inflammatory Studies : In vitro studies have revealed that this compound significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines. The mechanism involves the downregulation of NF-kB signaling pathways .

- Anticancer Research : A study examined the compound's effects on breast cancer cell lines, showing that it induces apoptosis through mitochondrial pathways. The analysis indicated that treated cells exhibited increased levels of apoptotic markers such as caspase-3 activation .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one | Similar core with hydroxyl group | Moderate anti-inflammatory |

| 7-(benzyloxy)-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one | Different phenoxy substitution | Lower anticancer activity |

The substitution pattern in this compound enhances its biological activity, making it a multifunctional molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。